molecular formula C14H21NO3 B2686052 H-MeTyr(tBu)-OH CAS No. 343631-38-9

H-MeTyr(tBu)-OH

Cat. No.: B2686052
CAS No.: 343631-38-9
M. Wt: 251.326
InChI Key: SPGJOSPCBLHAMK-LBPRGKRZSA-N
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Description

Scientific Research Applications

H-MeTyr(tBu)-OH has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is studied for its role in protein modification and enzyme interactions.

    Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool.

    Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action for H-MeTyr(tBu)-OH would depend on its intended use. If it’s related to brain delivery, understanding its interaction with the blood-brain barrier and cellular uptake mechanisms would be crucial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-MeTyr(tBu)-OH typically involves the protection of the amino and carboxyl groups of tyrosine, followed by methylation and esterification. One common method includes:

    Protection of the amino group: The amino group of tyrosine is protected using a suitable protecting group such as a tert-butoxycarbonyl (Boc) group.

    Methylation: The protected tyrosine is then subjected to methylation using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

    Esterification: The carboxyl group is esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

H-MeTyr(tBu)-OH undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The methyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-L-tyrosine: Lacks the tert-butyl ester group.

    L-tyrosine tert-butyl ester: Lacks the N-methyl group.

    N-methyl-L-phenylalanine tert-butyl ester: Similar structure but with a phenylalanine backbone.

Uniqueness

H-MeTyr(tBu)-OH is unique due to the presence of both the N-methyl and tert-butyl ester groups, which confer distinct chemical and biological properties. This combination enhances its stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-(methylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15-4)13(16)17/h5-8,12,15H,9H2,1-4H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGJOSPCBLHAMK-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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